molecular formula C20H22Cl3NO B11088466 1-benzyl-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one

1-benzyl-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B11088466
M. Wt: 398.7 g/mol
InChI Key: MUKORLJEKLUXDU-UHFFFAOYSA-N
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Description

1-benzyl-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one is a synthetic organic compound. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be constructed through a Fischer indole synthesis or other cyclization methods.

    Introduction of Substituents: The benzyl, trimethyl, and trichloroethyl groups can be introduced through various alkylation and acylation reactions.

    Cyclization and Final Modifications: The final cyclization step to form the tetrahydro-4H-indol-4-one structure may involve specific reaction conditions, such as the use of strong acids or bases, and elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the trichloroethyl group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, indole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity through binding to active sites or allosteric sites. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2,3-dimethylindole: Another indole derivative with different substituents.

    2,3,3-trimethylindolenine: A structurally related compound with a different core structure.

    1-benzyl-2,3,3-trimethylindoline: Similar in structure but with variations in the substituents.

Uniqueness

1-benzyl-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1,5,6,7-tetrahydro-4H-indol-4-one is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the trichloroethyl group, in particular, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H22Cl3NO

Molecular Weight

398.7 g/mol

IUPAC Name

1-benzyl-2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-5,7-dihydroindol-4-one

InChI

InChI=1S/C20H22Cl3NO/c1-13-15(9-20(21,22)23)18-16(10-19(2,3)11-17(18)25)24(13)12-14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3

InChI Key

MUKORLJEKLUXDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)CC(CC2=O)(C)C)CC(Cl)(Cl)Cl

Origin of Product

United States

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